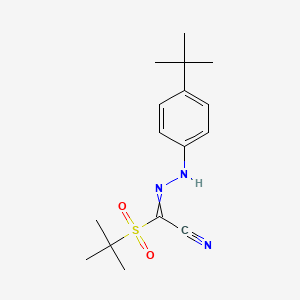![molecular formula C11H5ClF6N2O B1303986 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 287198-14-5](/img/structure/B1303986.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The trifluoromethyl groups are introduced via electrophilic or nucleophilic trifluoromethylation reactions.
- Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of catalysts like copper or silver salts.
Chloromethylation:
- The chloromethyl group is typically introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, the use of catalysts to improve selectivity, and the implementation of purification steps to ensure product purity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
- Reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
- The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
-
Oxidation and Reduction:
- The oxadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
-
Coupling Reactions:
- The trifluoromethyl groups can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or alkoxide (RO⁻) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products:
- Substituted oxadiazoles, trifluoromethylated derivatives, and various functionalized compounds depending on the nature of the nucleophile or coupling partner.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations, enhancing reaction rates and selectivity.
Materials Science: Its unique electronic properties make it a candidate for use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Agricultural Chemicals: The compound may serve as a precursor for the synthesis of agrochemicals with enhanced efficacy and environmental compatibility.
Polymer Chemistry: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application:
Catalysis: As a catalyst, it may facilitate reactions by stabilizing transition states or intermediates through electronic interactions.
Biological Activity: In medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
5-Phenyl-3-(chloromethyl)-1,2,4-oxadiazole: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
5-[3,5-Dimethylphenyl]-3-(chloromethyl)-1,2,4-oxadiazole: Contains methyl groups instead of trifluoromethyl groups, affecting its steric and electronic characteristics.
Uniqueness:
- The presence of trifluoromethyl groups in 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. This makes it distinct from other similar compounds that lack these groups.
特性
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPGSAXEAUWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381723 |
Source


|
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287198-14-5 |
Source


|
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287198-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)



![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

